Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-4-methylquinoline with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives, which have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Properties
IUPAC Name |
ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-7-9-21(10-8-14)18-11-13(2)16-12-15(23-3)5-6-17(16)20-18/h5-6,11-12,14H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMEULXSDAMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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